3-(3,4-Dimethylphenyl)-3'-methylpropiophenone
Overview
Description
The compound “3-(3,4-Dimethylphenyl)-3’-methylpropiophenone” is a complex organic molecule. It likely contains a propiophenone group, which is a functional group consisting of a ketone attached to a phenyl group and a methyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving dimethylanilines .Scientific Research Applications
1. Catalytic Reactions
3-(3,4-Dimethylphenyl)-3'-methylpropiophenone has been explored in the context of catalytic reactions. For instance, it's involved in palladium-catalyzed reactions with aryl bromides, leading to multiple arylation via C-C and C-H bond cleavages (Wakui et al., 2004). Additionally, rhodium-mediated C-C bond activation of related compounds has been studied, highlighting the complex chemistry of these molecules (Baksi et al., 2007).
2. Spectroscopic and Structural Analysis
This compound has also been a subject of interest in spectroscopic and structural analysis. Research has been conducted on the spectroscopic properties, NLO, NBO, and NPA analysis of similar compounds, providing insights into their electronic properties and intramolecular interactions (Demircioğlu et al., 2014).
3. Material Science Applications
In material science, compounds with similar structures have been used in the synthesis of polymers and membranes. For example, poly(arylene ether sulfone) anion exchange membranes with pendant benzyl-quaternary ammonium groups have been synthesized using related compounds, demonstrating their utility in creating materials with specific properties (Shi et al., 2017).
4. Gas-Phase Acidities Studies
The compound's structure has also been used in the determination of gas-phase acidities of dimethylphenol isomers, contributing to a better understanding of their thermodynamic stabilities and reactivity (Madeira et al., 2008).
5. Fluorescence Sensing
Interestingly, dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks have been synthesized for luminescence sensing of benzaldehyde and related derivatives, demonstrating the potential of these compounds in sensor technologies (Shi et al., 2015).
properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-(3-methylphenyl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-5-4-6-17(11-13)18(19)10-9-16-8-7-14(2)15(3)12-16/h4-8,11-12H,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBROWSSELZOVFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCC2=CC(=C(C=C2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644824 | |
Record name | 3-(3,4-Dimethylphenyl)-1-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898755-57-2 | |
Record name | 3-(3,4-Dimethylphenyl)-1-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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